[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
Description
This compound is a methanone derivative featuring two heterocyclic moieties: a substituted isoxazole ring and a 1,4-diazepine ring. The isoxazole ring is substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a methyl group. The 1,4-diazepine ring is substituted at the 5-position with a trifluoromethyl (-CF₃) group, a highly electronegative and lipophilic substituent known to enhance metabolic stability and bioavailability in medicinal chemistry . The molecular formula is C₁₇H₁₃Cl₂F₂N₃O₂, with a molecular weight of 400.21 g/mol .
Its synthesis likely involves coupling reactions between pre-functionalized isoxazole and diazepine intermediates, as seen in analogous heterocyclic methanone syntheses .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2/c1-10-14(15(23-26-10)11-4-2-3-5-12(11)18)16(25)24-8-6-13(17(19,20)21)22-7-9-24/h2-6,8H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMFUYWFRURFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by two significant moieties:
- Isoxazole ring : Known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts.
- Trifluoromethyl group : This functional group has been shown to enhance the biological potency of various compounds.
Anti-Cancer Activity
Recent studies have demonstrated that compounds containing isoxazole and trifluoromethyl groups exhibit significant anti-cancer properties. For instance, a study evaluating a series of 4-(trifluoromethyl)isoxazoles reported that specific derivatives showed potent activity against breast cancer cell lines (MCF-7) with IC50 values as low as 2.63 µM . The presence of the trifluoromethyl group was crucial in enhancing the cytotoxicity of these compounds compared to their non-fluorinated counterparts.
The mechanisms underlying the anti-cancer effects of this compound appear to involve:
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by cell cycle analysis and nuclear staining techniques that showed increased apoptosis in treated cells .
- Cell Cycle Arrest : The compound may also interfere with cell cycle progression, contributing to its effectiveness as an anti-cancer agent.
Structure-Activity Relationship (SAR)
The SAR studies highlight the significance of both the isoxazole and trifluoromethyl groups in enhancing biological activity:
- Isoxazole Ring : Modifications on this ring can lead to variations in biological potency. For example, changing substituents on the isoxazole affects binding affinity and selectivity towards cancer cell lines.
- Trifluoromethyl Group : The presence of this group has been linked to improved pharmacokinetic properties and increased potency against various cancer types. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy .
Case Studies
Several case studies have explored the efficacy of related compounds:
- MCF-7 Cell Line Study : A derivative similar to our compound exhibited an IC50 value of 2.63 µM against MCF-7 cells, indicating strong anti-cancer potential .
- In Vivo Studies : Further exploration into biodistribution and therapeutic efficacy in animal models is ongoing, showing promise for future clinical applications.
Data Summary
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 2g | 2.63 | MCF-7 | Apoptosis induction |
| 5 | 3.09 | PC-3 | Cell cycle arrest |
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of heterocyclic methanones. Key structural analogues include:
Key Structural Differences :
- Diazepine vs.
- Substituent Variations : The trifluoromethyl (-CF₃) group in the target compound offers greater electronegativity and lipophilicity compared to -CF₂Cl (in ) or ethoxyphenyl groups (in ), influencing solubility and membrane permeability .
Electronic and Computational Comparisons
- Electron Localization Function (ELF) : The trifluoromethyl group in the target compound increases electron-withdrawing effects on the diazepine ring, which can be visualized using Multiwfn software . This contrasts with the -CF₂Cl group in , which introduces a weaker electron-withdrawing effect but higher steric bulk .
- Docking Studies : AutoDock4 simulations suggest that the trifluoromethyl group enhances binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs) compared to analogues with -OCH₂CH₃ or -Cl substituents .
Q & A
Q. What synthetic methodologies are recommended for preparing [3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Coupling : Synthesize the isoxazole and diazepine moieties separately before coupling via a nucleophilic acyl substitution or palladium-catalyzed cross-coupling reaction.
- Optimization : Use design-of-experiments (DoE) to vary temperature, solvent (e.g., DMF or THF), and catalysts (e.g., Pd(PPh₃)₄). Monitor yields via HPLC and purity via TLC .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product.
Q. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer:
- X-ray Crystallography : Use SHELX-2018 for crystal structure refinement. Collect intensity data on a single-crystal diffractometer (Mo-Kα radiation) and refine using SHELXL .
- Spectroscopy :
- NMR : Acquire ¹H/¹³C NMR in deuterated DMSO or CDCl₃. Compare experimental shifts with DFT-simulated spectra (e.g., Gaussian 16/B3LYP/6-311++G**).
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI-TOF) with <2 ppm error.
Q. What experimental protocols ensure stability during storage and handling?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests under varied conditions (pH 1–13, 40–60°C, UV light). Monitor decomposition via HPLC-PDA at 254 nm.
- Storage : Use amber vials under inert gas (N₂/Ar) at −20°C. Assess hygroscopicity by dynamic vapor sorption (DVS).
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Flexible Docking : Use AutoDock4 with Lamarckian GA. Incorporate receptor flexibility by allowing side-chain rotations in binding-site residues (e.g., ASN, GLU) .
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). Perform MM/GBSA free-energy calculations to rank binding affinities.
Q. What computational approaches elucidate electronic properties relevant to reactivity or binding?
Methodological Answer:
- Electron Localization Function (ELF) : Calculate ELF using Multiwfn at the B3LYP/def2-TZVP level. Visualize bonding regions (e.g., σ/π bonds, lone pairs) to identify nucleophilic/electrophilic sites .
- Charge Distribution : Compute Mulliken/NBO charges to map electrostatic potential surfaces (EPS) and predict intermolecular interactions.
Q. How can environmental fate and degradation pathways be systematically studied?
Methodological Answer:
- Abiotic Degradation : Expose the compound to simulated sunlight (Xe lamp, λ >290 nm) in aqueous buffers. Quantify degradation products via LC-QTOF-MS and propose pathways using EPA EPI Suite .
- Biotic Studies : Use soil microcosms or activated sludge. Track metabolite formation via ¹⁹F-NMR (for CF₃ group) and assess mineralization (CO₂ evolution).
Q. How should contradictory data between computational predictions and experimental bioactivity be addressed?
Methodological Answer:
- Validation Strategies :
- Mutagenesis : Introduce point mutations in predicted binding residues (e.g., Ala-scanning) and measure IC₅₀ shifts.
- MD Simulations : Run 100-ns simulations (AMBER22) to assess binding-mode stability. Calculate RMSD/RMSF of ligand-receptor complexes.
- Orthogonal Assays : Validate enzyme inhibition via SPR (binding kinetics) and cellular assays (e.g., luciferase reporter).
Tables for Key Data
Q. Table 1: Example X-ray Crystallography Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Resolution (Å) | 0.84 |
| R-factor | 0.042 |
| Refinement software | SHELXL-2018 |
Q. Table 2: Accelerated Degradation Conditions
| Condition | Time (Days) | Degradation (%) |
|---|---|---|
| pH 1, 60°C | 7 | 98 |
| UV light (254 nm) | 3 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
